molecular formula C21H22FN3OS B2382509 (3-(4-fluorophenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1797604-56-8

(3-(4-fluorophenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2382509
CAS No.: 1797604-56-8
M. Wt: 383.49
InChI Key: PVFURVXNJVNXQC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, an azepane ring, a methyl group, a thiazole ring, and a pyrrole ring. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds, including those with azepane and pyrrolidinyl groups, have been synthesized and analyzed using various techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their structures were further confirmed through density functional theory (DFT) calculations (Huang et al., 2021).

Application in Drug Design and Analysis

  • In the context of designer drugs and unregulated substances, azepane isomers of compounds like AM-2233 and AM-1220 have been identified and characterized, highlighting the importance of these structures in forensic toxicology (Nakajima et al., 2012).

Novel Compound Formation

  • The synthesis of novel compounds involving azepane and pyrrolidin-1-yl groups, such as spiro[indoline-3,7′-pyrrolo[1,2-a]azepine], demonstrates the potential for creating unique molecular structures with diverse applications in chemistry and pharmacology (Yang et al., 2015).

Development of Precipitation-Resistant Formulations

  • Research on compounds like ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone highlights the development of formulations that increase in vivo exposure for poorly water-soluble compounds, aiding in the treatment of diseases like arrhythmia (Burton et al., 2012).

Molecular Docking and Antimicrobial Activity

  • Compounds like (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone have been synthesized and evaluated for their anticonvulsant activities, showcasing the potential of such compounds in the development of new pharmacological agents (Malik & Khan, 2014).

Exploration of Physicochemical Properties

  • The study of physicochemical properties, molecular electrostatic potential, and frontier molecular orbitals through DFT analysis provides insights into the behavior and potential applications of these compounds in various scientific fields (Huang et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s difficult to predict the potential targets of this compound .

Safety and Hazards

The safety and hazards of a compound depend on its structure and biological activity. Without specific information, it’s hard to predict the potential safety issues or hazards associated with this compound .

Future Directions

Future research on this compound could involve further elucidation of its synthesis, structure, and potential biological activity. This could involve in vitro and in vivo studies to determine its pharmacological effects .

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c1-15-19(27-21(23-15)24-11-4-5-12-24)20(26)25-13-3-2-6-17(14-25)16-7-9-18(22)10-8-16/h4-5,7-12,17H,2-3,6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFURVXNJVNXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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